Isoxazolo[5,4-c]pyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,2]oxazolo[5,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAFYPVJLKTWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461144 | |
| Record name | isoxazolo[5,4-c]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847996-42-3 | |
| Record name | isoxazolo[5,4-c]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Isoxazolo 5,4 C Pyridin 3 Ol and Its Derivatives
Retrosynthetic Analysis and Key Precursors for Isoxazolo[5,4-c]pyridin-3-ol Synthesis
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary retrosynthetic disconnections can be envisioned, focusing on the formation of either the isoxazole (B147169) or the pyridine (B92270) ring as the key bond-forming strategy.
Disconnection A: Isoxazole Ring Formation This approach involves constructing the isoxazole ring onto a pre-existing pyridine core. A key transformation here is the [3+2] cycloaddition. The target molecule can be disconnected across the O1-N2 and C3-C3a bonds, leading back to a functionalized pyridine precursor containing a nitrile oxide (or its precursor, such as an oxime) and a suitable dipolarophile.
Disconnection B: Pyridine Ring Annulation Alternatively, the pyridine ring can be annulated onto a pre-existing isoxazole moiety. This strategy typically involves disconnecting the pyridine ring, leading to a functionalized 5-aminoisoxazole derivative and a three-carbon electrophilic component.
A practical example of a synthetic pathway for a derivative, 4,5,6,7-tetrahydrothis compound (also known as Gaboxadol), highlights the use of key intermediates. One patented process starts from pyrrolidin-2-one and proceeds through a crucial intermediate, dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate. google.com This demonstrates a strategy that builds the core structure from a readily available starting material, emphasizing a cost-effective and scalable approach. google.com
Key Precursors Identified Through Retrosynthesis:
Functionalized Pyridines (e.g., pyridine-4-carbaldehyde oxime)
Functionalized Isoxazoles (e.g., 5-aminoisoxazole derivatives)
Acyclic Carbonyl Compounds (e.g., β-ketoesters, 1,3-diketones)
Simple Cyclic Starting Materials (e.g., Pyrrolidin-2-one)
Conventional Synthetic Strategies for this compound Construction
Conventional methods for constructing the this compound scaffold primarily rely on well-established reactions for forming the individual heterocyclic rings.
The 1,3-dipolar cycloaddition reaction is a cornerstone for isoxazole synthesis. nih.gov This reaction typically involves the in situ generation of a nitrile oxide, which then reacts with a dipolarophile like an alkyne or alkene to form the isoxazole or isoxazoline (B3343090) ring, respectively. mdpi.comnih.gov
The generation of nitrile oxides can be achieved through several methods:
Dehydrohalogenation of hydroximoyl chlorides. nih.gov
Oxidation of aldoximes. nih.gov
Dehydration of nitroalkanes. nih.gov
In the context of this compound, an intramolecular nitrile oxide cycloaddition (INOC) represents an elegant approach. mdpi.com A pyridine precursor bearing both an oxime (or its equivalent) and an alkyne at appropriate positions can undergo cyclization to form the fused bicyclic system in a single step. mdpi.com This strategy has the advantage of simultaneously forming two rings and establishing the desired regiochemistry. mdpi.com
| Reaction Type | Reactants | Conditions | Product | Ref |
| [3+2] Cycloaddition | Nitrile Oxides and Alkynes | Organic solvents, elevated temperatures | 3,4,5-Trisubstituted Isoxazoles | beilstein-journals.org |
| [3+2] Cycloaddition | Nitrile Oxides and 1,3-Diketones | Aqueous medium, mild base (DIPEA), room temp | 3,4,5-Trisubstituted Isoxazoles | beilstein-journals.org |
| Intramolecular Nitrile Oxide Cycloaddition (INOC) | N-propargylbenzimidazole oxime | Biphasic bleach and DCM | Tetracyclic Isoxazole | mdpi.com |
Building the pyridine ring onto an existing isoxazole core is another widely used strategy. These methods often utilize condensation reactions. A common precursor for this approach is a 5-aminoisoxazole derivative. researchgate.netclockss.org The amino group of the isoxazole acts as a binucleophile, reacting with various electrophilic partners to construct the pyridine ring.
For instance, the reaction of 5-amino-3-methylisoxazole (B44965) with α,β-unsaturated ketones can yield the corresponding isoxazolo[5,4-b]pyridines. sigmaaldrich.com Similarly, multicomponent reactions involving a 5-aminoisoxazole, an aldehyde, and an active methylene (B1212753) compound (like malononitrile (B47326) or a β-ketoester) can provide a direct route to highly functionalized isoxazolopyridines. clockss.orgresearchgate.net These reactions often proceed through a sequence of condensation, addition, and cyclization steps. researchgate.net
| Precursor | Reagents | Key Transformation | Product | Ref |
| 5-Aminoisoxazoles | β,γ-Alkynyl-α-imino esters | Condensation/Cyclization | Isoxazolo[5,4-b]pyridine (B12869864) carboxylates | researchgate.net |
| 5-Aminoisoxazoles | α,β-Unsaturated ketones | Condensation/Annulation | Isoxazolo[5,4-b]pyridines | sigmaaldrich.com |
| 5-Aminoisoxazoles | Aryl glyoxal, Malononitrile | One-pot multicomponent reaction | Isoxazolo[5,4-b]pyridines | researchgate.net |
Novel and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Green chemistry principles, such as the use of alternative energy sources and catalyst-mediated transformations, are increasingly being applied to the synthesis of complex heterocyles.
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of isoxazolopyridines, microwave assistance often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov
A notable green aspect of this technology is its compatibility with environmentally benign solvents like water. researchgate.netnih.gov For example, a series of polycyclic-fused isoxazolo[5,4-b]pyridines has been synthesized via a one-pot, three-component tandem reaction in water under microwave irradiation, completely avoiding the need for any additional catalyst. researchgate.netnih.gov This approach is highly suitable for creating libraries of compounds for drug discovery efforts due to its efficiency and operational simplicity. nih.gov
| Reactants | Solvent | Conditions | Advantages | Ref |
| Aromatic Aldehydes, 3-Methylisoxazol-5-amine, Tetronic Acid | Water | Microwave irradiation, catalyst-free | Green protocol, rapid, suitable for library synthesis | researchgate.netnih.gov |
| Enaminonitriles, Benzohydrazides | N/A | Microwave, catalyst-free, additive-free | Eco-friendly, short reaction time, broad scope | mdpi.com |
| Aminoguanidine Bicarbonate, Carboxylic Acids | Minimal Water | Microwave, HCl catalyst, 180°C | Efficient, high yield, straightforward | mdpi.com |
The use of catalysts can enhance the efficiency, selectivity, and scope of synthetic transformations. In the synthesis of isoxazolopyridine systems, both acid and metal catalysts have been employed to facilitate key bond-forming steps.
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) have been used to catalyze one-pot, three-component reactions for the synthesis of complex spiro-fused isoxazolopyridines in water. researchgate.net In some multicomponent reactions, acetic acid can serve a dual role as both a green solvent and a catalyst. researchgate.net
Metal Catalysis: Transition metals are widely used to mediate complex transformations. Copper-catalyzed [3+2] cycloaddition reactions of alkynes with in situ generated nitrile oxides provide a highly regioselective route to isoxazoles. organic-chemistry.org Silver salts, in conjunction with a phosphoric acid co-catalyst, have been utilized to control the regioselectivity in the synthesis of different isoxazolo[5,4-b]pyridine isomers from 5-aminoisoxazoles and β,γ-alkynyl-α-imino esters. researchgate.net
These catalyst-mediated approaches offer advantages such as milder reaction conditions, improved yields, and control over product outcomes, which are critical for the efficient synthesis of complex molecules like this compound. researchgate.netorganic-chemistry.org
Stereoselective and Regioselective Synthesis of Substituted this compound Derivatives
The precise control over the placement and three-dimensional arrangement of substituents on the this compound scaffold is crucial for modulating its biological activity. Research in this area has focused on developing both regioselective methods to control the position of substitution and stereoselective techniques to create specific enantiomers or diastereomers.
Regioselective Synthesis:
The regioselectivity in the synthesis of substituted this compound derivatives is often dictated by the nature of the starting materials and the reaction conditions. One common strategy involves the construction of the pyridine ring onto a pre-functionalized isoxazole core. For instance, the reaction of 5-amino-3-methylisoxazole with various α,β-unsaturated ketones can lead to the formation of the corresponding isoxazolo[5,4-b]pyridines, an isomer of the target compound, in a regioselective manner. pharmtech.com While not directly yielding the [5,4-c] isomer, these studies highlight the principle of controlling regiochemistry through precursor design.
Another approach involves the modification of a pre-existing this compound core. Electrophilic aromatic substitution reactions can potentially introduce substituents at various positions on the pyridine ring, with the regiochemical outcome influenced by the directing effects of the fused isoxazole ring and the hydroxyl group. However, detailed studies specifically outlining the regioselective functionalization of the this compound ring system are not extensively reported in publicly available literature.
A diastereoselective synthesis of a more complex spirocyclic system incorporating the isoxazolo[5,4-c]pyridine (B11769059) core has been achieved through a one-pot base-promoted cascade double [3 + 2] cycloaddition reaction. This method, while not directly producing simple substituted derivatives, demonstrates the feasibility of controlling the stereochemistry of multiple chiral centers in molecules containing the this compound framework.
| Starting Material | Reagent | Product | Selectivity | Reference |
| 5-amino-3-methylisoxazole | α,β-unsaturated ketones | Substituted Isoxazolo[5,4-b]pyridines | Regioselective | pharmtech.com |
| N-cyanomethylisoquinolinium chloride, (E)-3-arylideneindolin-2-ones, (E)-N-hydroxybenzimidoyl chloride | Base | Spiro[indoline-3,8′-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines] | High Diastereoselectivity |
Stereoselective Synthesis:
The development of stereoselective methods is paramount when the desired biological activity is associated with a specific stereoisomer. This is particularly relevant for derivatives of the hydrogenated form, 4,5,6,7-tetrahydrothis compound (also known as Gaboxadol or THIP), where the introduction of substituents on the saturated pyridine ring can create chiral centers.
While specific examples of asymmetric synthesis of substituted this compound derivatives are not widely documented, the principles of asymmetric catalysis can be applied. For instance, the use of chiral catalysts in the reduction of a double bond in a precursor could lead to the formation of a specific enantiomer of a tetrahydrothis compound derivative.
Future research in this area will likely focus on the development of novel catalytic systems that can achieve high levels of both regio- and stereocontrol in the synthesis of a diverse range of substituted this compound derivatives, enabling a more thorough exploration of their structure-activity relationships.
Practical Considerations and Scale-Up Methodologies in this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates careful consideration of several practical and economic factors. The focus shifts from novelty and feasibility to robustness, safety, cost-effectiveness, and environmental impact.
A notable example of a scaled-up process is the manufacture of 4,5,6,7-tetrahydrothis compound (Gaboxadol). A patented industrial process highlights a cost-effective route starting from the readily available and inexpensive pyrrolidin-2-one. This process was designed for industrial upscaling with a good atom economy, avoiding the use of bulky protecting groups. google.com
Key Practical Considerations in Scale-Up:
Starting Material Sourcing: The availability, cost, and quality of raw materials are critical for large-scale production. The use of inexpensive and readily available starting materials, as demonstrated in the Gaboxadol synthesis, is a key factor in economic viability. google.com
Process Safety: A thorough risk assessment of each step is essential. This includes evaluating the thermal stability of intermediates, the potential for runaway reactions, and the safe handling of all reagents and solvents. For instance, the formation of the isoxazole ring can sometimes involve reagents that require careful handling under controlled conditions.
Solvent Selection and Recycling: The choice of solvents is crucial, not only for reaction performance but also for environmental and safety reasons. Ideally, green solvents with low toxicity and high recyclability are preferred. Large-scale operations often incorporate solvent recovery and recycling systems to minimize waste and reduce costs.
Purification Strategies: The purification of the final active pharmaceutical ingredient (API) is a critical step to ensure it meets stringent purity standards. Common industrial purification methods for heterocyclic APIs include crystallization, distillation, and various forms of chromatography. zamann-pharma.comtayanasolutions.comzeochem.com Crystallization is often the preferred method for its efficiency and cost-effectiveness in achieving high purity. tayanasolutions.com
Waste Management: The environmental impact of the manufacturing process must be minimized. This involves developing efficient processes that generate minimal waste and implementing effective waste treatment protocols.
Regulatory Compliance: The entire manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final product.
| Process Step | Key Consideration | Example/Strategy |
| Synthesis | Starting Material Cost and Availability | Use of inexpensive and readily available precursors like pyrrolidin-2-one. google.com |
| Reaction Efficiency and Atom Economy | Optimization of reaction conditions to maximize yield and minimize byproducts. | |
| Safety | Hazard analysis of all reagents and reaction steps; implementation of robust process controls. | |
| Work-up & Isolation | Product Isolation | Efficient extraction and isolation procedures to maximize recovery. |
| Solvent Handling | Use of contained systems for solvent transfer and recovery. | |
| Purification | Purity and Impurity Profile | Development of a robust crystallization process to consistently meet API specifications. tayanasolutions.com |
| Residual Solvent Removal | Efficient drying methods to meet regulatory limits. | |
| Overall Process | Scalability and Robustness | Designing a process that is reproducible and reliable on a large scale. |
| Environmental Impact | Minimizing waste generation and implementing solvent recycling programs. |
Comprehensive Spectroscopic and Structural Characterization of Isoxazolo 5,4 C Pyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Isoxazolo[5,4-c]pyridin-3-ol Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, the connectivity and spatial arrangement of atoms within the this compound framework can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each of the protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The pyridine (B92270) ring protons would typically appear in the aromatic region of the spectrum, with their exact positions dictated by the electron-withdrawing effect of the nitrogen atom and the fused isoxazole (B147169) ring. Coupling constants (J) between adjacent protons would provide information about their connectivity.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Pyridine H | 7.0 - 9.0 | d, t, dd | 2.0 - 8.0 |
| Pyridine H | 7.0 - 9.0 | d, t, dd | 2.0 - 8.0 |
| Pyridine H | 7.0 - 9.0 | d, t, dd | 2.0 - 8.0 |
Note: This table represents predicted values based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine and isoxazole rings would be characteristic of their heterocyclic nature.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (in isoxazolol ring) | 155 - 170 |
| C (fused) | 140 - 160 |
| C (pyridine) | 110 - 150 |
| C (pyridine) | 110 - 150 |
| C (pyridine) | 110 - 150 |
Note: This table represents predicted values based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the sequence of protons within the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and for confirming the fusion of the isoxazole and pyridine rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₆H₄N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.
Table 3: Predicted HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Note: This value is calculated based on the most abundant isotopes of each element.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. The spectra would be expected to show characteristic absorption or scattering bands for the O-H, C=O, C=N, and C=C bonds within the this compound structure.
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| O-H stretch | 3200 - 3600 (broad) | 3200 - 3600 (weak) |
| C-H stretch (aromatic) | 3000 - 3100 | 3000 - 3100 (strong) |
| C=O stretch | 1650 - 1750 | 1650 - 1750 (weak) |
| C=N stretch | 1600 - 1680 | 1600 - 1680 |
Note: These are general ranges and the exact positions and intensities of the bands would be specific to the molecule.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms, which are crucial for understanding the solid-state properties of the compound. While crystal structures for closely related isoxazolo[5,4-b]pyridine (B12869864) derivatives have been reported, specific crystallographic data for this compound is not currently available in the public domain.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable to chiral derivatives)
Chiroptical spectroscopy is a specialized branch of optical spectroscopy that investigates the differential interaction of chiral molecules with left- and right-circularly polarized light. These techniques are exclusively applicable to chiral substances—molecules that are non-superimposable on their mirror images. The parent compound, this compound, is an achiral, planar aromatic molecule. By itself, it does not possess a stereocenter and therefore does not exhibit a chiroptical response.
Consequently, the application of chiroptical methods such as Circular Dichroism (CD) is relevant only in the context of chiral derivatives of this compound. Such derivatives would require the introduction of one or more stereocenters, for instance, through the addition of a chiral substituent to the core structure.
A comprehensive review of the current scientific literature indicates a lack of published studies specifically employing chiroptical spectroscopy for the stereochemical assignment of chiral derivatives of this compound. However, it is a powerful and standard methodology for such purposes.
Hypothetical Application of Circular Dichroism
Should a chiral derivative of this compound be synthesized—for example, by introducing a chiral alkyl group at a nitrogen or oxygen position—CD spectroscopy would be the definitive method for assigning its absolute configuration. The process would typically involve the following:
Synthesis and Separation: A racemic mixture of the chiral derivative would be synthesized and then separated into its individual enantiomers using chiral chromatography (e.g., HPLC with a chiral stationary phase).
Experimental CD Spectra: The CD spectrum of each isolated enantiomer would be recorded. Enantiomers produce mirror-image CD spectra: one will show positive Cotton effects (peaks) where the other shows negative ones.
Computational Modeling: To assign the absolute configuration (i.e., to determine which enantiomer is R and which is S), the experimental spectra are compared to theoretical spectra generated through quantum chemical calculations. Time-dependent density functional theory (TD-DFT) is a common method used to predict the CD spectra for a known configuration (e.g., the R-configuration).
Stereochemical Assignment: By comparing the signs and wavelengths of the Cotton effects in the experimental spectrum with the computationally predicted spectrum, the absolute configuration of the enantiomer can be unambiguously assigned.
Illustrative Data for a Hypothetical Chiral Derivative
To illustrate the type of data generated in such an analysis, the table below presents hypothetical CD spectral data for a pair of enantiomers of a fictional derivative, "(R)- and (S)-7-(1-phenylethyl)-isoxazolo[5,4-c]pyridin-3-ol". In this hypothetical case, the comparison of the experimental data with theoretical calculations would allow for definitive stereochemical assignment.
Table 1: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral this compound Derivative
| Enantiomer | Wavelength (nm) | Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹] | Cotton Effect |
|---|---|---|---|
| Enantiomer A | 225 | +15.2 | Positive |
| 250 | -9.8 | Negative | |
| 290 | +5.1 | Positive | |
| Enantiomer B | 225 | -15.1 | Negative |
| 250 | +9.9 | Positive | |
| 290 | -5.2 | Negative | |
| Calculated for R-config. | 228 | +14.5 | Positive |
| 252 | -10.3 | Negative |
Note: The data in this table is purely illustrative and does not represent experimentally verified results.
Based on the hypothetical data in Table 1, the CD spectrum of Enantiomer A closely matches the predicted spectrum for the R-configuration. Therefore, Enantiomer A would be assigned the R absolute configuration, and Enantiomer B would be its S counterpart. While no such studies currently exist for this compound derivatives, this methodology remains the gold standard for stereochemical assignment in modern organic chemistry.
Chemical Reactivity and Transformation of the Isoxazolo 5,4 C Pyridin 3 Ol Scaffold
Electrophilic Aromatic Substitution Reactions on the Isoxazolo[5,4-c]pyridin-3-ol Ring System
Electrophilic aromatic substitution (SEAr) on the this compound ring system is generally considered challenging. The pyridine (B92270) ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which significantly deactivates the ring towards attack by electrophiles compared to benzene. wikipedia.org This deactivation is further intensified by the fusion of the electron-withdrawing isoxazole (B147169) ring.
Studies on related nitro-substituted isoxazolopyridine isomers have shown them to be so electron-deficient that they are classified as "superelectrophiles," which readily react with weak nucleophiles but are highly resistant to electrophiles. nih.gov In acidic conditions, typically required for SEAr reactions like nitration or halogenation, the pyridine nitrogen is readily protonated. wikipedia.org This protonation introduces a positive charge, further deactivating the ring and making electrophilic attack extremely unfavorable.
Despite these challenges, two potential strategies for achieving electrophilic substitution can be considered, drawn from general pyridine chemistry:
Activation via N-Oxide Formation : The pyridine nitrogen can be oxidized to an N-oxide. The resulting oxygen atom can donate electron density back into the ring, partially mitigating the deactivating effect of the nitrogen and making the ring system more susceptible to electrophilic attack. wikipedia.orgyoutube.com Following the substitution reaction, the N-oxide can be reduced back to the pyridine. youtube.com
Substitution on the Isoxazole Ring : The isoxazole ring itself can undergo electrophilic substitution, typically at the C4-position. reddit.com Therefore, it is plausible that under specific conditions, electrophilic attack could be directed to the isoxazole moiety rather than the highly deactivated pyridine ring.
However, direct experimental evidence for successful electrophilic aromatic substitution on the this compound scaffold remains scarce, with nucleophilic attack being the predominant mode of reactivity.
Nucleophilic Substitution Reactions on the this compound Nucleus
In stark contrast to its inertness towards electrophiles, the isoxazolopyridine nucleus is highly susceptible to nucleophilic attack. The pronounced electron deficiency of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and addition reactions.
Research on 6-nitroisoxazolo[4,3-b]pyridines demonstrates their ability to react with a variety of neutral carbon nucleophiles under mild, base-free conditions to form stable 1,4-addition products (dihydropyridines). nih.gov This highlights the "superelectrophilic" nature of the nitro-activated scaffold. nih.gov
Table 1: Nucleophilic Addition of C-Nucleophiles to 3-benzoyl-6-nitroisoxazolo[4,3-b]pyridine Data derived from studies on the isoxazolo[4,3-b]pyridine (B63319) isomer. nih.gov
| Nucleophile | Product (Adduct at C7) | Yield (%) | Conditions |
| Indole | 7-(1H-Indol-3-yl)-adduct | 94% | MeCN, r.t. |
| 2-Methylindole | 7-(2-Methyl-1H-indol-3-yl)-adduct | 92% | MeCN, r.t. |
| Acetylacetone | 7-(1-Acetyl-2-oxopropyl)-adduct | 95% | MeCN, r.t. |
| Dimedone | 7-(4,4-Dimethyl-2,6-dioxocyclohexyl)-adduct | 96% | MeCN, r.t. |
Furthermore, intramolecular nucleophilic substitution is a key strategy in the synthesis of the isoxazolopyridine core itself. For example, isoxazolo[4,5-b]pyridines are efficiently synthesized from 2-chloro-3-nitropyridine (B167233) precursors via an intramolecular SNAr reaction, where an oxime nucleophile displaces the activated nitro group to facilitate cyclization. beilstein-journals.orgnih.gov This synthetic approach underscores the facility with which nucleophiles can attack the pyridine ring, especially when activated by electron-withdrawing groups.
Transformations Involving the Isoxazole Moiety
The isoxazole ring within the scaffold is not merely an electronic modulator but is an active participant in various chemical transformations, including ring-opening and ring-conversion reactions.
One documented transformation is a base-promoted ring opening. For instance, a 3-formylisoxazolo[4,5-b]pyridine derivative was observed to undergo decarbonylation followed by the opening of the isoxazole ring when treated with a base. beilstein-journals.org Another significant transformation is the reductive cleavage of the weak N-O bond, a characteristic reaction of isoxazoles. Various reagents can achieve this, leading to the formation of β-enaminoketones or related structures. researchgate.netacs.orgrsc.org This reaction effectively unmasks a 1,3-dicarbonyl-related functionality, providing a versatile synthetic intermediate.
The isoxazole ring can also serve as a diene in inverse electron-demand hetero-Diels-Alder reactions. When treated with electron-rich olefins like enamines in the presence of a Lewis acid, the isoxazole can undergo a [4+2] cycloaddition followed by rearrangement and reduction to yield a substituted pyridine. rsc.org This represents a complete transformation of the isoxazole core into a new pyridine ring, offering a pathway for complex scaffold modification.
Reactions at the Pyridine Nitrogen Atom and other Heteroatoms
The lone pair of electrons on the pyridine nitrogen atom is a primary site of reactivity. As a base, it readily reacts with Brønsted and Lewis acids. wikipedia.org This basicity is a key factor in the deactivation of the ring towards electrophilic substitution, as protonation occurs under acidic conditions.
A synthetically useful reaction at the pyridine nitrogen is oxidation to the corresponding N-oxide, often achieved with reagents like m-CPBA or hydrogen peroxide. As previously mentioned, this transformation can be used to activate the ring system for further functionalization. wikipedia.orgyoutube.com
The 3-hydroxyl group of this compound is also a crucial handle for derivatization. This group exhibits keto-enol tautomerism, existing in equilibrium with the Isoxazolo[5,4-c]pyridin-3(2H)-one form. The hydroxyl group can undergo typical reactions of phenols or enols, such as O-alkylation and O-acylation, to produce ethers and esters, respectively. These derivatizations are fundamental for structure-activity relationship studies.
Oxidative and Reductive Transformations of this compound
The isoxazolopyridine scaffold can undergo various oxidative and reductive transformations at different sites.
Reductive Transformations: The most significant reductive process is the cleavage of the isoxazole N-O bond. This has been accomplished using a range of reducing agents, including low-valent titanium reagents (e.g., prepared from Ti(Oi-Pr)₄ and EtMgBr), samarium diiodide (SmI₂), and catalytic systems like copper/diamine or molybdenum hexacarbonyl. researchgate.netacs.orgrsc.org These reactions typically yield β-amino enones or β-hydroxy ketones, depending on the substrate and workup conditions, and are chemoselective, often leaving other functional groups intact. researchgate.net
Oxidative Transformations: Oxidation of the pyridine nitrogen to an N-oxide is a primary oxidative reaction, as discussed previously. wikipedia.org Additionally, oxidative processes can be used to construct the aromatic system from saturated precursors. For example, the dehydrogenation of a 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one to introduce C6-C7 unsaturation has been reported, representing an oxidative aromatization step. arkat-usa.org
Rearrangement Reactions within the this compound Framework (e.g., Boulton-Katritzky)
The Boulton-Katritzky rearrangement is a characteristic reaction of certain substituted isoxazole systems. This thermal or base-catalyzed rearrangement involves the recyclization of a 3-acyl or related isoxazole derivative, leading to a new heterocyclic system.
This rearrangement has been well-documented for the isoxazolo[4,5-b]pyridine (B12869654) system. It was found that isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones readily undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl nih.govbeilstein-journals.orgresearchgate.nettriazol-4-yl)pyridines in high yields. beilstein-journals.orgbeilstein-journals.org This transformation involves the isoxazole ring opening and re-closing to form a more stable 1,2,3-triazole ring. The efficiency of the rearrangement is dependent on the electronic nature of the substituents on the arylhydrazone moiety. beilstein-journals.org
Table 2: Base-Promoted Boulton-Katritzky Rearrangement of Isoxazolo[4,5-b]pyridine Arylhydrazones Data derived from studies on the isoxazolo[4,5-b]pyridine isomer. beilstein-journals.orgresearchgate.net
| R-group on Pyridine | Ar-group on Hydrazone | Yield of Triazole Product (%) | Conditions |
| NO₂ | C₆H₅ | 92% | K₂CO₃, DMF, 60 °C |
| CF₃ | C₆H₅ | 95% | K₂CO₃, DMF, 60 °C |
| CF₃ | 2-Cl-C₆H₄ | 91% | K₂CO₃, DMF, 60 °C |
| Cl | C₆H₅ | 90% | K₂CO₃, DMF, 60 °C |
| Cl | 4-Me-C₆H₄ | 95% | K₂CO₃, DMF, 60 °C |
| NO₂ | 2,4-(NO₂)₂C₆H₃ | No Reaction | K₂CO₃, DMF, 60 °C |
Modern synthetic methods have incorporated this rearrangement into tandem processes. For example, a palladium-catalyzed C-N coupling followed by a Boulton-Katritzky rearrangement has been developed to provide rapid access to functionalized nih.govbeilstein-journals.orgbeilstein-journals.orgtriazolo[1,5-a]pyridines from 3-aminoisoxazoles and 2-pyridyl trifluoromethanesulfonate. rsc.org
Derivatization Strategies for Structure-Activity Relationship Studies
The diverse reactivity of the this compound scaffold allows for multiple derivatization strategies to explore structure-activity relationships (SAR).
Modification of the Pyridine Ring :
During Synthesis : Substituents can be introduced on the pyridine ring by starting with appropriately functionalized pyridine precursors, such as substituted 2-chloro-3-nitropyridines. beilstein-journals.org
Post-Modification via Nucleophilic Addition : As demonstrated on related isomers, the electron-deficient pyridine ring can be functionalized by the addition of a wide array of carbon and heteroatom nucleophiles, providing access to a large library of analogues. nih.gov
Halogenation and Cross-Coupling : Introduction of a halogen atom onto the pyridine ring (e.g., at C7) can serve as a synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of various aryl, alkyl, and amino groups. arkat-usa.org
Derivatization of the 3-Hydroxyl Group : The 3-ol position is a prime site for modification. Standard O-alkylation and O-acylation reactions can be used to probe the effect of steric and electronic changes at this position.
Modification via Ring Transformation : More profound structural changes for SAR can be achieved through reactions that alter the core scaffold. The Boulton-Katritzky rearrangement can convert the isoxazole moiety into a substituted triazole, while reductive ring cleavage unmasks an enaminone functionality, both of which can be subjected to further derivatization. beilstein-journals.orgresearchgate.net
These strategies, either individually or in combination, provide a robust platform for the systematic modification of the this compound scaffold to optimize biological activity.
Computational and Theoretical Investigations of Isoxazolo 5,4 C Pyridin 3 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at an electronic level. For Isoxazolo[5,4-c]pyridin-3-ol, these methods can elucidate its stability, aromaticity, and the nature of its frontier molecular orbitals, which are crucial for understanding its chemical reactivity and potential as a pharmacophore.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is widely applied to predict the molecular structure and reactivity of heterocyclic compounds. For this compound, DFT calculations would typically be employed to determine key electronic parameters. irjweb.com
DFT methods are used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more polarizable and more chemically reactive. irjweb.com Furthermore, the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Another valuable application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors, and positive potential around the hydroxyl proton, a hydrogen bond donor site.
Table 1: Illustrative Electronic Properties of this compound Predictable by DFT
| Parameter | Description | Predicted Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Indicates the propensity to react with electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates the propensity to react with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | A significant dipole moment would suggest strong interactions with polar solvents and biological targets. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for intermolecular interactions. | Identifies regions for hydrogen bonding and electrostatic interactions with receptor sites. |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, provide a foundational approach to studying molecular systems without reliance on empirical parameters. These calculations are crucial for determining optimized molecular geometries and electronic properties like atomic charge distributions.
While direct ab initio studies on the aromatic this compound are not prominently available, research on its saturated analog, 4,5,6,7-tetrahydrothis compound (THIP), offers significant insights. nih.gov An ab initio Hartree-Fock study on THIP and related compounds computed atomic charges and electronic overlap populations to understand their GABAergic activities. nih.gov The calculations revealed that the 3-isoxazolol ring is an effective mimic of the carboxylic acid function of the neurotransmitter GABA. nih.gov This finding is critical, as it suggests that the core isoxazolol structure of the parent aromatic compound could also be key to its potential biological activity. Such calculations for this compound would be instrumental in comparing its electronic distribution to that of known biologically active molecules.
Table 2: Key Findings from Ab Initio Study on the Related Compound THIP
| Compound | Method | Key Findings | Reference |
| 4,5,6,7-tetrahydrothis compound (THIP) | Hartree-Fock | Computed atomic charge distributions and electronic overlap populations. | nih.gov |
| The 3-isoxazolol ring effectively mimics the electronic properties of the carboxylic function of GABA. | nih.gov | ||
| The molecule acts as a potent GABA agonist. | nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov An MD simulation provides detailed information on the conformational flexibility of a molecule and its dynamic interactions with the surrounding environment, such as a solvent. nih.govmdpi.com
For this compound, MD simulations would be particularly useful for studying its behavior in an aqueous solution. These simulations can map the landscape of its solvation shell, identifying the number and stability of hydrogen bonds formed between the molecule's heteroatoms and surrounding water molecules. rsc.org This is crucial for understanding its solubility and how it might be oriented within a biological receptor's binding pocket. Although the fused bicyclic system is largely planar and rigid, MD can explore the rotational freedom of the exocyclic hydroxyl group and its influence on interactions with the solvent.
In Silico Prediction of Spectroscopic Parameters
Quantum chemical methods are frequently used to predict spectroscopic properties, which can be invaluable for interpreting experimental data and confirming molecular structures. dntb.gov.ua DFT calculations can accurately predict a range of spectroscopic parameters for this compound.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectra for different potential tautomers with experimental data, it is possible to identify the dominant form in solution.
Vibrational Spectroscopy: The prediction of vibrational frequencies allows for the assignment of experimental peaks in Infrared (IR) and Raman spectra. This can help confirm the presence of specific functional groups and bonding patterns.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to the absorption bands observed in UV-Visible spectroscopy. researchgate.net
Table 3: Illustrative Spectroscopic Parameters Predictable via In Silico Methods
| Spectroscopic Method | Predicted Parameter | Purpose |
| NMR | ¹H and ¹³C Chemical Shifts | Structural elucidation and tautomeric form identification. |
| IR / Raman | Vibrational Frequencies | Functional group identification and confirmation of bonding structure. |
| UV-Visible | Electronic Transition Wavelengths (λmax) and Oscillator Strengths | Understanding electronic structure and comparing with experimental spectra. |
Tautomeric Equilibrium Analysis and Energy Profiling for this compound
This compound can exist in several tautomeric forms, and understanding their relative stabilities is essential for predicting its chemical and biological properties. The primary equilibrium is between the hydroxy (-ol) form and the keto (pyridinone) form. A zwitterionic form may also be relevant, particularly in polar solvents.
Computational chemistry is a powerful tool for studying these equilibria. acs.orgnih.gov By calculating the Gibbs free energy of each tautomer, researchers can predict the equilibrium constant in the gas phase and in various solvents using continuum solvation models. acs.orgwuxibiology.com Studies on analogous hydroxypyridine systems have shown that the position of the tautomeric equilibrium is highly sensitive to the solvent environment. acs.orgwuxibiology.comrsc.org Generally, the more polar pyridone tautomer is favored in polar solvents, while the less polar hydroxypyridine form can be more stable in nonpolar solvents or the gas phase. acs.org For this compound, computational analysis would be used to quantify these energy differences and predict the dominant species under different conditions.
Table 4: Representative Tautomers of this compound and Factors Influencing Equilibrium
| Tautomeric Form | Structural Features | Factors Favoring Stability |
| Hydroxy Form (Enol) | Aromatic pyridine (B92270) ring, exocyclic -OH group. | Aromatic stabilization. Favored in non-polar solvents and the gas phase. |
| Keto Form (Pyridone) | Non-aromatic dihydropyridine (B1217469) ring, C=O group. | High polarity, strong dipole moment. Favored in polar, protic solvents. |
| Zwitterionic Form | Formal positive charge on pyridinic nitrogen, negative charge on oxygen. | Very high polarity. Can be stabilized by highly polar solvents and specific hydrogen bonding. |
Virtual Screening and Ligand-Based Drug Design Studies
The this compound scaffold possesses features—such as hydrogen bond donors and acceptors, a rigid bicyclic core, and aromatic character—that make it an attractive candidate for drug design. nih.gov Computational techniques like virtual screening are used to explore its potential as a building block for new therapeutic agents. researchgate.net
Ligand-Based Drug Design: If a known active compound contains the this compound core, this information can be used to build a pharmacophore model. This model defines the essential spatial arrangement of chemical features required for biological activity and can be used to screen large databases for other molecules that fit the model. nih.gov
Structure-Based Virtual Screening: In this approach, the 3D structure of a biological target (e.g., an enzyme or receptor) is used. bonviewpress.com Large libraries of compounds, including derivatives of this compound, can be computationally "docked" into the target's binding site. researchgate.net The docking process predicts the binding conformation and affinity, allowing for the identification of promising candidates for further experimental testing. researchgate.netbonviewpress.com The isoxazole (B147169) scaffold has been successfully employed in virtual screening campaigns to identify potential inhibitors for targets such as Hsp90. researchgate.netnih.gov
Biological and Pharmacological Research on Isoxazolo 5,4 C Pyridin 3 Ol and Analogues Excluding Clinical Human Trial Data
Overview of Biological Activities Associated with the Isoxazolo[5,4-c]pyridin-3-ol Scaffold
The this compound scaffold is a core structural motif in a class of neurologically active compounds. The most prominent and extensively studied derivative is 4,5,6,7-tetrahydrothis compound (THIP), also known as Gaboxadol. This compound is a conformationally restricted analogue of muscimol, a constituent of Amanita muscaria mushrooms, and is recognized primarily for its potent activity as a γ-aminobutyric acid (GABA) receptor agonist.
Derivatives of this scaffold have been investigated for a range of biological effects, predominantly centered on the central nervous system. These activities include sedative, hypnotic, and analgesic properties. The structural rigidity of the bicyclic isoxazolo-pyridine system provides a specific pharmacophore that allows for selective interaction with GABA receptors.
While the primary focus of research has been on GABAergic activity, related isoxazole-containing heterocyclic systems have been explored for other therapeutic applications, such as anticancer, anti-inflammatory, and immunosuppressive effects. However, for the specific this compound core, the most well-documented biological activities are linked to its interaction with the GABA system.
Molecular Mechanisms of Action and Target Engagement
The principal mechanism of action for this compound and its analogues is the direct modulation of the GABA system, specifically through interaction with GABA-A receptors. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.
GABA-A Receptor Agonism:
4,5,6,7-tetrahydrothis compound (Gaboxadol) is a direct-acting GABA-A receptor agonist. It binds to the GABA recognition site on the receptor complex, mimicking the action of the endogenous neurotransmitter GABA and promoting the opening of the chloride ion channel. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
The interaction of Gaboxadol and its analogues with the GABA-A receptor is stereoselective, and the rigid conformation of the this compound ring system is crucial for its agonist activity.
GABA-A Receptor Antagonism:
While primarily known as an agonist, Gaboxadol also exhibits antagonistic properties at certain GABA receptor subtypes. It has been shown to act as an antagonist at ρ1 GABA-A receptors (also known as GABA-C receptors). This highlights the complex pharmacology of this compound, where it can produce opposing effects depending on the specific receptor subunit composition.
Furthermore, structural modifications to the this compound scaffold can shift the activity from agonism to antagonism. For instance, the thio-analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (thio-THIP), is a much weaker GABA agonist compared to Gaboxadol.
In contrast to some other GABAergic compounds, 4,5,6,7-tetrahydrothis compound (Gaboxadol) is a very specific GABA-A agonist and is notably inactive as a GABA uptake inhibitor. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action. Inhibition of these transporters leads to an increase in the extracellular concentration of GABA.
Studies have shown that Gaboxadol does not significantly affect GABA uptake. This distinguishes its mechanism of action from that of GABA reuptake inhibitors (GRIs).
However, a structurally related isomer, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), is known to be an inhibitor of GABA uptake. This highlights the critical role of the isoxazole (B147169) ring's orientation within the fused pyridine (B92270) system in determining the pharmacological target. The thio-analogue of THPO, Thio-THPO, is also an inhibitor of GABA uptake, although slightly weaker than its oxygen-containing counterpart.
Direct evidence for significant enzyme inhibition or activation by this compound itself is limited in the scientific literature. Its primary pharmacological activity is centered on receptor interaction rather than enzyme modulation.
However, research into structurally related isomers has revealed potential for enzyme inhibition. A study on a series of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, which are structural isomers of Gaboxadol, identified them as a new class of heat shock protein 90 (Hsp90) inhibitors. Hsp90 is a molecular chaperone that plays a crucial role in the folding and stability of numerous client proteins, many of which are involved in cancer cell proliferation and survival.
In this series of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridines, certain derivatives demonstrated notable binding to Hsp90 and potent cell growth inhibitory activity in cancer cell lines. The substitution at the N-5 position with a 2,4-resorcinol carboxamide was found to be important for this activity. Furthermore, a derivative bearing a hydroxamic acid residue at the C-3 amide portion was found to inhibit both Hsp90 and histone deacetylase 6 (HDAC6). It is important to emphasize that this Hsp90 inhibitory activity was observed for the isoxazolo[4,5-c]pyridine scaffold, and not the this compound scaffold of Gaboxadol.
The primary mechanism of ion channel modulation by this compound and its analogues is through their action on GABA-A receptors, which are themselves ligand-gated chloride ion channels. By binding to the GABA-A receptor, these compounds allosterically modulate the opening of the integral chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This action is central to their inhibitory effects on neuronal excitability.
The modulation of the chloride channel is dependent on the specific GABA-A receptor subtype. As a supra-maximal agonist at α4β3δ-containing receptors, Gaboxadol produces a greater chloride influx through these channels compared to GABA itself. Conversely, as a partial agonist at other subtypes, it elicits a submaximal channel opening.
Beyond its well-documented effects on the GABA-A receptor's chloride channel, there is currently no significant evidence to suggest that this compound or its close analogues directly modulate other types of ion channels, such as voltage-gated sodium, potassium, or calcium channels, in a physiologically relevant manner. Its pharmacological profile appears to be highly specific to the GABA-A receptor complex.
4,5,6,7-tetrahydrothis compound (Gaboxadol) exhibits a distinct receptor binding profile characterized by its high affinity and selectivity for a specific population of GABA-A receptors.
GABA-A Receptor Subtype Selectivity:
The most notable feature of Gaboxadol's binding profile is its preference for extrasynaptic GABA-A receptors, particularly those containing the δ subunit in combination with α4 and β3 subunits (α4β3δ). Its affinity for these extrasynaptic receptors is reported to be approximately 10-fold greater than for other GABA-A receptor subtypes. This selectivity is a key differentiator from benzodiazepines, which primarily bind to synaptic GABA-A receptors containing a γ subunit.
The table below summarizes the activity of Gaboxadol at different GABA-A receptor subtypes.
| GABA-A Receptor Subtype | Activity of Gaboxadol |
| α4β3δ | Supra-maximal agonist |
| α1β3γ2 | Low-potency agonist |
| α4β3γ | Partial agonist |
| ρ1 (GABA-C) | Antagonist |
Binding Affinity of Analogues:
Structural modifications to the this compound scaffold can significantly alter binding affinity and selectivity. For example, the thio-analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (thio-THIP), is a much weaker GABA agonist, indicating a lower binding affinity or efficacy at the GABA-A receptor compared to Gaboxadol.
The table below presents a comparison of the biological activity of Gaboxadol and its thio-analogue.
| Compound | Target | Activity |
| 4,5,6,7-tetrahydrothis compound (Gaboxadol) | GABA-A Receptor | Potent Agonist |
| 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP) | GABA-A Receptor | Weak Agonist |
This data underscores the importance of the oxygen atom in the isoxazole ring for optimal interaction with the GABA-A receptor.
Identification and Validation of Biological Targets for this compound Derivatives
The this compound scaffold and its analogues have been investigated for their interaction with a diverse range of biological targets, primarily focusing on enzymes and receptors implicated in various disease pathways. Research has identified several key proteins where these compounds demonstrate significant modulatory activity.
One of the most well-documented targets for a reduced analogue is the Gamma-Aminobutyric Acid (GABA) receptor . Specifically, the saturated derivative, 4,5,6,7-tetrahydrothis compound (THIP), is a known GABA-A receptor agonist. nih.gov Its thio-analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, has also been studied for its activity at GABA receptors, although it was found to be a much weaker agonist. nih.gov
Derivatives of the closely related isoxazolo[5,4-d]pyrimidine (B13100350) core have been identified as potent inhibitors of several enzymes. One such target is Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in tryptophan metabolism and a target for cancer immunotherapy. mdpi.com A series of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives were synthesized and found to be selective inhibitors of human IDO1 over related enzymes like IDO2 and tryptophan dioxygenase. mdpi.com
Another significant enzyme target for this class of compounds is Factor Xa (FXa) , a critical component of the blood coagulation cascade. Isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives have been designed as novel antithrombotic agents that exhibit strong inhibitory activity against FXa. nih.gov
In the realm of cancer research, analogues with an oxazolo[5,4-d]pyrimidine (B1261902) structure have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . nih.govnih.govresearchgate.net This receptor tyrosine kinase is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. researchgate.net In silico analysis and molecular docking have supported VEGFR-2 as a potent target for these derivatives. nih.govnih.gov
Furthermore, structural optimization of isoxazolo[5,4-d]pyrimidine scaffolds has led to the identification of agonists for Toll-Like Receptor 7 (TLR7) . acs.org TLR7 is involved in the innate immune response, and its activation can lead to the secretion of various cytokines, making it a target for modulating immune activity. acs.org
Structure-Activity Relationship (SAR) Studies for Optimized Biological Response
The nature and position of substituents on the isoxazolopyridine core and its related scaffolds are critical determinants of biological activity.
For isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives acting as IDO1 inhibitors , SAR studies revealed that modifications at the N5-position and the C3-position significantly impact potency. mdpi.com Specifically, attaching various substituted aniline (B41778) moieties led to the discovery that p-trifluoromethyl, p-cyclohexyl, or p-methoxycarbonyl groups on the aniline ring resulted in inhibitors with IC50 values in the low micromolar range. mdpi.com
In the case of Factor Xa inhibitors based on the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold, the substituent on the phenyl ring plays a key role in binding to the S1 pocket of the enzyme. A 4-acetoxyl substituted derivative displayed very strong FXa inhibitory activity (IC50 = 0.013μM), highlighting the importance of a carbonyl-substituted phenyl ring as a novel S1 binding element. nih.gov
For TLR7 agonists with a 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold, the substituents at the C4 position were found to be crucial. While derivatives with an isobutylamine (B53898) substituent were largely inactive or cytotoxic, those featuring a 3-methylpiperidine (B147322) ring showed potent TLR7 agonist activity. acs.org Furthermore, replacing an aromatic ring at the C4 position with a lipophilic cyclopropyl (B3062369) group maintained agonist activity, demonstrating that aromaticity at this position is not an absolute requirement. acs.org
Studies on related oxazolo[5,4-d]pyrimidines as anticancer agents targeting VEGFR2 indicated that an aromatic substituent at the C(2) position is generally more favorable than an aliphatic one. mdpi.com For a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines, the SAR analysis revealed that a phenyl ring at the C(2) position substituted with a 4-Cl atom or a methylpiperazine moiety is preferred for antiproliferative activity, whereas a 4-methoxy group was detrimental. mdpi.com
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For derivatives related to this compound, docking studies and SAR have illuminated key molecular features.
For Factor Xa inhibitors , molecular docking revealed that the pyrimidone ring of the isoxazolo[5,4-d]pyrimidin-4(5H)-one core forms a π-π stacking interaction with the phenyl ring of the Tyr99 residue in the enzyme's active site. nih.gov A critical pharmacophoric feature is the carbonyl group in the P1 moiety (the substituted phenyl ring), which forms multiple hydrogen bonds with Ser214 and Trp215. nih.gov
In the context of VEGFR-2 inhibitors , molecular docking of oxazolo[5,4-d]pyrimidine derivatives showed that the isoxazole moiety can form hydrogen bonds with key amino acids Glu885 and Cys919 in the hinge region of the kinase domain. mdpi.com This interaction is a crucial feature for anchoring the ligand in the ATP-binding pocket.
Pharmacophore studies on the related pyrozolo[1,5-a]pyridine scaffold, designed as PDE4 inhibitors, identified a five-point model (AHHRR) as crucial for activity. nih.gov This model consists of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups, demonstrating the level of detail that can be achieved in mapping essential molecular features. nih.gov
Achieving selectivity for a specific biological target over others is a primary goal in drug design to minimize off-target effects. Research on isoxazolopyridine analogues has established several principles for designing selective ligands.
For IDO1 inhibitors , selectivity was a key focus. The developed series of isoxazolo[5,4-d]pyrimidin-4(5H)-one compounds were tested against the related enzymes indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan dioxygenase (TDO). The results demonstrated that these compounds were highly selective for IDO1, indicating that the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold is a promising base for developing selective inhibitors. mdpi.com
In the development of kinase inhibitors, achieving selectivity among highly similar kinase domains is a significant challenge. For thiazolo[5,4-b]pyridine (B1319707) derivatives targeting the c-KIT kinase, subtle structural modifications were shown to influence selectivity. One derivative, 6r, exhibited reasonable kinase selectivity in a panel profiling, suggesting that specific substitution patterns on this scaffold can confer selectivity. mdpi.com Similarly, replacing an oxazolo[5,4-d]pyrimidine moiety with other fused heterocyclic rings, such as oxazolo[5,4-b]pyridine, was found to enhance JAK1 inhibitory activity and selectivity. mdpi.com This highlights that the core heterocyclic system itself is a key determinant of the selectivity profile.
Preclinical in vitro Pharmacological Evaluations
Preclinical in vitro studies are essential for characterizing the pharmacological effects of new chemical entities at the cellular and molecular level. Derivatives of this compound have been subjected to a variety of such evaluations.
For anticancer applications, novel oxazolo[5,4-d]pyrimidine derivatives were evaluated for their cytotoxic activity against a panel of four human cancer cell lines: lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29). nih.govnih.gov One compound, 3g, was particularly potent against the HT29 cell line, with activity comparable to the established drug cisplatin. nih.gov
In the context of developing immunomodulators, 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine derivatives were assessed for their ability to act as TLR7 agonists. The most promising compound induced the secretion of several cytokines, including IL-1β, IL-12p70, IL-8, and TNF-α, in cell-based assays, confirming its potential to modulate the immune response. acs.org
Antithrombotic potential was evaluated through coagulation assays. A potent Factor Xa inhibitor from the isoxazolo[5,4-d]pyrimidin-4(5H)-one series demonstrated an excellent anticoagulant effect in human plasma, significantly prolonging prothrombin time. nih.gov
Receptor binding assays are used to determine the affinity of a compound for a specific receptor. While detailed binding data for the parent this compound is limited, extensive research exists for its saturated analogue, 4,5,6,7-tetrahydrothis compound (THIP), a well-known GABA-A receptor agonist. nih.gov Studies on its thio-analogue involved in vitro testing using synaptic membrane preparations from rat brains to assess its interaction with GABA receptors and its effect on GABA uptake. nih.gov
For enzyme targets, inhibition assays serve a similar purpose to binding assays by quantifying the interaction between the compound and the enzyme. For instance, the inhibitory activity of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives against Factor Xa was quantified by determining their IC50 values, with the most potent compound showing an IC50 of 0.013 μM. nih.gov Similarly, the potency of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives against IDO1 was established through enzymatic inhibition assays, identifying compounds with low micromolar IC50 values. mdpi.com
Molecular docking studies, a computational proxy for binding assays, have been instrumental in this field. They have been used to predict and rationalize the binding modes of these compounds to their respective targets, including VEGFR-2, Factor Xa, and various kinases, providing insights into the specific interactions that govern binding affinity. nih.govnih.govmdpi.comresearchgate.net
Cell-Based Functional Assays (e.g., cell proliferation, apoptosis induction)
Novel synthetic analogues of this compound, specifically 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, have been investigated for their potential as anticancer agents. nih.gov These compounds have demonstrated significant antiproliferative and pro-apoptotic activities in various human cancer cell lines. nih.gov
In studies using human erythroleukemic K562 cells, nearly all tested isoxazole derivatives showed a marked ability to induce both early and late-stage apoptosis. nih.govresearchgate.net This pro-apoptotic activity in K562 cells was also linked to the activation of the erythroid differentiation program. nih.gov The effects on glioma cell lines, however, were more varied and dependent on the specific chemical structure of the analogue. nih.gov Both the glioblastoma U251-MG and the temozolomide-resistant T98G cell lines showed differential responses to the treatment with these isoxazole derivatives. nih.govresearchgate.net
The mechanism of apoptosis induction by related oxazolo[5,4-d]pyrimidine derivatives, which share a similar fused heterocyclic core, has been explored. mdpi.comresearchgate.net One of the most potent compounds in a tested series, which features an isoxazole substituent, was found to induce cell death through the extracellular pathway of apoptosis. mdpi.com This was evidenced by a decreased level of the anti-apoptotic protein BCL-2 and an elevated level of the pro-apoptotic factor caspase-3. mdpi.com
The antiproliferative effects of these compounds have been evaluated against a panel of human cancer cell lines, as detailed in the table below.
Table 1: Antiproliferative and Pro-apoptotic Activity of this compound Analogues in Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects |
|---|---|---|
| K562 | Human Erythroleukemia | Significant induction of early and late apoptosis; Activation of erythroid differentiation. nih.gov |
| U251-MG | Glioblastoma | Structure-dependent antiproliferative and pro-apoptotic effects. nih.gov |
| T98G | Temozolomide-Resistant Glioblastoma | Structure-dependent antiproliferative and pro-apoptotic effects. nih.gov |
Enzyme Activity Assays
Analogues of this compound have been evaluated for their inhibitory activity against various enzymes implicated in disease processes. For instance, Isoxazolo[5,4-c]pyridin-3-amine has been identified as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. biosynth.com Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can mediate analgesic and anti-inflammatory effects. biosynth.com
Other isoxazole-containing compounds have demonstrated inhibitory action against a range of enzymes. nih.gov These include:
Heat Shock Protein 90 (Hsp90): A novel class of synthetic compounds containing the isoxazole nucleus, developed as modifications of natural Hsp90 inhibitors like geldanamycin (B1684428) and radicicol, exhibited potent and selective inhibition of Hsp90. nih.gov
Secretory Phospholipase A2 (sPLA2): Indole-containing isoxazoles have shown significant in vitro sPLA2 inhibitory activity, which is relevant for treating inflammatory diseases and cancer. nih.gov
Cyclooxygenase (COX): Certain isoxazole derivatives have been evaluated for their in vitro COX inhibitory activity, a key target for anti-inflammatory drugs. nih.gov
p38α MAP kinase and Casein Kinase 1δ (CK1δ): 3,4-diaryl isoxazoles have been identified as highly potent dual inhibitors of these two kinases. nih.gov
Cytochrome P450 (CYP) enzymes: Specifically, Isoxazolo[5,4-b]pyridin-3-amine has been noted as an inhibitor of CYP1A2, an important enzyme in drug metabolism. smolecule.com
Furthermore, related oxazolo[5,4-d]pyrimidine derivatives bearing an isoxazole substituent have shown potent inhibitory activity towards human vascular endothelial growth factor receptor-2 (VEGFR-2), a key factor in tumor angiogenesis. mdpi.comresearchgate.netnih.gov
Table 2: Enzyme Inhibitory Activity of this compound Analogues and Related Compounds
| Compound Class | Target Enzyme | Potential Therapeutic Relevance |
|---|---|---|
| Isoxazolo[5,4-c]pyridin-3-amine | Fatty Acid Amide Hydrolase (FAAH) biosynth.com | Pain and Inflammation biosynth.com |
| Synthetic Isoxazole Derivatives | Heat Shock Protein 90 (Hsp90) nih.gov | Cancer nih.gov |
| Indole-containing Isoxazoles | Secretory Phospholipase A2 (sPLA2) nih.gov | Inflammation and Cancer nih.gov |
| 3,4-diaryl isoxazoles | p38α MAP kinase and CK1δ nih.gov | CNS disorders nih.gov |
| Isoxazolo[5,4-b]pyridin-3-amine | Cytochrome P450 1A2 (CYP1A2) smolecule.com | Drug Metabolism Modulation smolecule.com |
Preclinical in vivo Pharmacological Evaluations (Excluding Human Clinical Trials)
Animal Models for Neurological Disorders (e.g., anticonvulsant activity)
The anticonvulsant properties of this compound analogues have been investigated in various preclinical animal models of seizures. nih.gov These models are crucial for the initial identification and characterization of potential new antiseizure medications. nih.gov Commonly used rodent models include the maximal electroshock (MES) seizure test, which is considered predictive for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is predictive for absence seizures. nih.govnih.gov
A series of newly synthesized isoxazolo[5,4-c]-2,7-naphthyridines demonstrated high anticonvulsant activity in mice, particularly in the pentylenetetrazole antagonism test, where their efficacy surpassed that of the established antiepileptic drug ethosuximide. researchgate.net The most active compounds in this series were those containing methyl and diphenylmethyl groups within a piperazine (B1678402) ring. researchgate.net Docking studies suggested that these potent anticonvulsants exhibit a strong affinity for GABA-A and 5-HT1A receptors, as well as the serotonin (B10506) transporter (SERT). researchgate.net
The parent compound's tetrahydro derivative, 4,5,6,7-tetrahydrothis compound (THIP or Gaboxadol), is a well-characterized and potent GABA agonist. google.com Its thio analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, has also been synthesized and evaluated in feline spinal neurons, though it was found to be only a weak GABA agonist. nih.gov
Table 3: Anticonvulsant Activity of this compound Analogues in Animal Models
| Compound/Analogue Class | Animal Model | Test | Key Findings |
|---|---|---|---|
| Isoxazolo[5,4-c]-2,7-naphthyridines | Mice | Pentylenetetrazole (PTZ)-induced seizures researchgate.net | High anticonvulsant activity, surpassing ethosuximide. researchgate.net |
| 4,5,6,7-tetrahydrothis compound (THIP) | Rodents | Various GABA-related assays | Potent and specific GABA agonist activity. google.com |
In vivo Efficacy Studies in Disease Models
Beyond neurological disorders, the in vivo efficacy of isoxazole derivatives has been demonstrated in oncology models. In a human glioblastoma xenograft model using U-87MG cells, a 4,5-diaryl isoxazole derivative was shown to strongly suppress tumor growth. nih.gov This particular compound also displayed favorable results in preliminary pharmacokinetic and safety experiments, underscoring its potential for further development. nih.gov
Neurotrophic Effects
Research into new derivatives of isoxazolo[5,4-c]pyridines and related heterocyclic systems, such as isoxazolo[5,4-c]-2,7-naphthyridines, has been driven by the aim to identify substances with neurotropic activity. mdpi.com The evaluation of these compounds in animal models extends beyond anticonvulsant effects to include assessments of sedative, anti-anxiety, and antidepressive properties. mdpi.com This broad screening for neurotropic activity indicates the potential for this chemical scaffold to yield compounds that positively influence the central nervous system. mdpi.com
Diverse Pharmacological Applications of this compound Analogues
The isoxazole scaffold, particularly when fused with a pyridine ring, is a versatile pharmacophore present in molecules with a wide array of biological activities. nih.govsmolecule.com Research has explored the potential of these analogues across multiple therapeutic areas. nih.gov
Analgesic and Anti-inflammatory Activity: Isoxazole derivatives have been synthesized and shown to act as nAChR ligands for the development of analgesics. nih.gov Additionally, their ability to inhibit enzymes like COX and sPLA2 points to their potential as anti-inflammatory agents. nih.gov
Anticancer Activity: As detailed in previous sections, isoxazole-containing compounds have demonstrated significant antiproliferative and pro-apoptotic effects in vitro and tumor growth suppression in vivo. nih.govnih.gov Their mechanisms often involve the inhibition of crucial cancer-related enzymes like Hsp90 and VEGFR-2. nih.govmdpi.com
Central Nervous System (CNS) Disorders: The core structure is prominent in compounds targeting CNS disorders. nih.gov This includes anticonvulsant, antidepressant, and anti-Alzheimer's disease potential, often linked to interactions with receptors like GABA-A and enzymes such as p38α MAP kinase. nih.govgoogle.com
Antimicrobial Activity: Certain isoxazole analogues have been screened for activity against various microbial strains, suggesting potential applications in treating infections. nih.govsmolecule.com
The structural versatility of the isoxazolo[5,4-c]pyridine (B11769059) core allows for modifications that can tune its pharmacological profile, making it a privileged scaffold in medicinal chemistry for the discovery of novel therapeutic agents. nih.govsmolecule.com
Anticonvulsant Agents
Research into the anticonvulsant properties of isoxazolo[5,4-c]pyridine analogues has primarily centered on the well-characterized compound 4,5,6,7-tetrahydrothis compound, also known as Gaboxadol or THIP. wikipedia.org This compound is a potent agonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, the principal inhibitory neurotransmitter system in the central nervous system. wikipedia.orgnih.gov
Gaboxadol's anticonvulsant effects are attributed to its action as a direct GABAA receptor agonist. wikipedia.org Unlike benzodiazepines, which are allosteric modulators of the GABAA receptor, Gaboxadol directly activates the receptor, mimicking the action of GABA. nih.gov This mechanism of action has been a key area of investigation for the development of novel anti-epileptic drugs. While Gaboxadol itself has been primarily investigated for insomnia, its potent GABAergic activity underscores the potential of the isoxazolo[5,4-c]pyridine scaffold in anticonvulsant drug discovery. nih.govbioworld.com
Further research has explored derivatives of related isoxazolopyridine isomers. For instance, a study on N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol, an analogue of a different isomer, demonstrated its ability to block sound-induced seizures in a mouse model of epilepsy. nih.gov This finding suggests that modifications to the isoxazolopyridine core can yield compounds with significant anticonvulsant activity.
| Compound | Mechanism of Action | Experimental Model | Observed Effect | Reference |
|---|---|---|---|---|
| 4,5,6,7-tetrahydrothis compound (Gaboxadol/THIP) | Potent GABAA receptor agonist | General preclinical studies | Demonstrates sedative and hypnotic effects, suggesting potential for seizure control. | wikipedia.orgnih.gov |
| N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol | GABA uptake inhibitor | Audiogenic seizure-susceptible Frings mouse model | Blocked tonic hindlimb extension in a dose- and time-dependent manner. | nih.gov |
Potential in Neurodegenerative Research
The neuroprotective potential of isoxazolo[5,4-c]pyridine analogues, particularly Gaboxadol, has been explored in the context of neurodegenerative diseases. The rationale for this exploration lies in the role of GABAergic dysfunction in the pathophysiology of conditions such as Huntington's disease and Alzheimer's disease. wikipedia.org Early pilot studies in the 1980s investigated Gaboxadol for a range of neurological disorders, including tardive dyskinesia, Huntington's disease, and Alzheimer's disease. wikipedia.org
While comprehensive preclinical data on the direct neuroprotective effects of this compound are scarce, the known activity of Gaboxadol at GABAA receptors suggests a potential mechanism for mitigating excitotoxicity, a common pathological process in many neurodegenerative disorders. By enhancing inhibitory neurotransmission, GABA agonists like Gaboxadol could theoretically counteract the excessive neuronal stimulation that leads to cell death. However, further dedicated research is required to substantiate the neuroprotective efficacy of this class of compounds in relevant preclinical models of neurodegeneration.
Anticancer and Antiproliferative Potentials
The anticancer and antiproliferative activities of the isoxazolopyridine scaffold have been investigated, primarily focusing on isomers other than the [5,4-c] fusion. For instance, derivatives of isoxazolo[5,4-b]pyridine (B12869864) have been synthesized and evaluated for their antiproliferative effects. In one study, novel sulfonamide derivatives of isoxazolo[5,4-b]pyridine were synthesized and tested for their ability to inhibit the proliferation of the MCF7 breast carcinoma cell line. nih.gov Two compounds, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide, demonstrated a 50% inhibition of proliferation at concentrations of 152.56 µg/mL and 161.08 µg/mL, respectively. nih.gov
Similarly, research on isothiazolo[5,4-b]pyridine (B1251151) derivatives, a sulfur-containing analogue, has shown a broad spectrum of anticancer activity. nih.gov These findings, although not directly on the isoxazolo[5,4-c]pyridine skeleton, suggest that the broader isoxazolopyridine and related heterocyclic systems are promising scaffolds for the development of novel anticancer agents. The mechanism of action for these compounds is an area of ongoing investigation, with potential targets including various protein kinases and other signaling pathways involved in cancer cell proliferation.
Research on a related heterocyclic system, oxazolo[5,4-d]pyrimidines, has identified compounds with cytotoxic activity against several human cancer cell lines, including lung, breast, and colon cancer. nih.govnih.gov One derivative, in particular, was found to be potent against the HT29 colon cancer cell line with a 50% cytotoxic concentration (CC50) of 58.4 µM. nih.gov
| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | MCF7 (Breast Carcinoma) | 152.56 µg/mL (50% inhibition) | nih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | MCF7 (Breast Carcinoma) | 161.08 µg/mL (50% inhibition) | nih.gov |
| Isothiazolo[5,4-b]pyridine derivatives | Various | ~20 mM (GI50) | nih.gov |
| Oxazolo[5,4-d]pyrimidine derivative (3g) | HT29 (Colon Adenocarcinoma) | 58.4 µM (CC50) | nih.gov |
Antimicrobial Activities
The antimicrobial potential of isoxazolopyridine derivatives has also been a subject of investigation, again with a focus on isomers other than the [5,4-c] system. A study on novel sulfonamide isoxazolo[5,4-b]pyridine derivatives demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide were active at doses of 125, 250, and 500 µg. nih.gov
The broader class of pyridine compounds, including those with fused heterocyclic rings, is known to possess a wide range of antimicrobial and antiviral activities. mdpi.com These findings suggest that the isoxazolo[5,4-c]pyridine scaffold could also harbor antimicrobial properties, although specific studies on this particular isomer are needed to confirm this potential.
| Compound | Bacterial Strain | Activity (Dose) | Reference |
|---|---|---|---|
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa (ATCC 27853) Escherichia coli (ATCC 25922) | Active at 125, 250, and 500 µg | nih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Pseudomonas aeruginosa (ATCC 27853) Escherichia coli (ATCC 25922) | Active at 125, 250, and 500 µg | nih.gov |
Other Pharmacological Modalities (e.g., D4 antagonists, anti-inflammatory)
The structural features of the isoxazolopyridine nucleus suggest the potential for interaction with a variety of other pharmacological targets. Research into related heterocyclic systems has revealed activities such as dopamine (B1211576) D4 receptor antagonism and anti-inflammatory effects.
While direct evidence for D4 antagonist activity of this compound is not available, the broader class of nitrogen-containing heterocyclic compounds has been a rich source of dopamine receptor ligands. mdpi.comnih.gov For example, certain piperidine-based ligands have been developed as potent and selective D4 receptor antagonists. mdpi.comnih.gov Given the structural similarities, it is plausible that derivatives of isoxazolo[5,4-c]pyridine could be designed to target this receptor.
In terms of anti-inflammatory properties, a wide range of isoxazole derivatives have been reported to possess anti-inflammatory activity. mdpi.com For instance, a study on isoxazolo[4,5-d]pyridazin-4(5H)-one analogues, a different heterocyclic system, identified compounds with dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitory activity. nih.gov One of the most potent compounds in this series exhibited IC50 values of 2.1 µM for COX-2 and 6.3 µM for 5-LOX. nih.gov This highlights the potential of fused isoxazole systems to serve as scaffolds for the development of novel anti-inflammatory agents.
| Compound Class | Pharmacological Activity | Key Findings | Reference |
|---|---|---|---|
| Piperidine-based ligands | Dopamine D4 receptor antagonism | Development of potent and selective antagonists. | mdpi.comnih.gov |
| Isoxazolo[4,5-d]pyridazin-4(5H)-one analogues | Anti-inflammatory | Dual COX-2 (IC50 = 2.1 µM) and 5-LOX (IC50 = 6.3 µM) inhibition. | nih.gov |
Concluding Remarks and Future Perspectives in Isoxazolo 5,4 C Pyridin 3 Ol Research
Current Challenges and Unaddressed Questions in Isoxazolo[5,4-c]pyridin-3-ol Chemistry and Biology
A primary challenge in the field is the limited availability of specific synthetic and biological data for this compound. Much of the current knowledge is inferred from related fused heterocyclic systems. igi-global.comijpsr.com The synthesis of isoxazolopyridines, in general, can be complex, often requiring harsh reaction conditions, long reaction times, and resulting in low yields with the formation of side products. researchgate.net Developing efficient and regioselective synthetic routes to the this compound core remains a significant hurdle.
From a biological standpoint, a major unaddressed question is the specific pharmacological profile of this compound. While isoxazole-containing compounds are known to exhibit a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects, the precise biological targets of this specific scaffold are largely unknown. nih.govespublisher.com Key questions that remain unanswered include:
What are the primary molecular targets and mechanisms of action?
How does the 3-ol substitution influence its pharmacokinetic and pharmacodynamic properties compared to other functionalized isomers?
What are its metabolic pathways and potential for drug-drug interactions?
The lack of commercially available starting materials and established synthetic protocols further complicates efforts to perform comprehensive biological screening and answer these fundamental questions.
Emerging Methodologies for Enhanced Synthesis and Characterization
Overcoming the synthetic challenges requires the adoption of modern methodologies that have shown promise for other isoxazole (B147169) derivatives. Recent advances in isoxazole chemistry that could be applied to the synthesis of this compound include:
Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and promote cleaner reactions, as demonstrated in the synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines in water. nih.govnih.gov
Multi-Component Reactions (MCRs): One-pot procedures that form multiple chemical bonds in a single step offer an efficient and environmentally friendly approach to complex heterocycles. mdpi.com
Transition Metal-Catalyzed Cycloadditions and Cycloisomerizations: These methods provide powerful tools for the regioselective construction of the isoxazole ring. researchgate.netnih.gov
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved yields and safety, especially for reactions that are difficult to control in batch processes.
For characterization, standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis are fundamental. researchgate.netresearchgate.netacgpubs.org To gain deeper structural insights, X-ray crystallography is invaluable for confirming the three-dimensional structure of synthesized analogues. researchgate.net Furthermore, techniques like fluorescence quenching can be employed to study interactions with biological macromolecules, such as serum albumin, which is crucial for understanding drug transport and efficacy. researchgate.net
Advanced Computational Approaches for Rational Design of this compound Analogues
In silico methods are indispensable for accelerating the drug discovery process by enabling the rational design and screening of novel compounds before their synthesis. frontiersin.org For this compound analogues, computational approaches can play a pivotal role:
Molecular Docking: This technique can predict the binding affinity and orientation of a ligand within the active site of a target protein. It has been successfully used to identify potential inhibitors for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and GlcN-6-P synthase among isoxazole and pyridine (B92270) derivatives. nih.govnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent analogues.
ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual compounds, helping to prioritize candidates with favorable drug-like profiles. mdpi.com
These computational studies can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.
| Computational Method | Application in Drug Design | Example from Related Compounds |
| Molecular Docking | Predicts binding mode and affinity to protein targets. | Screening of isoxazole-based derivatives against VEGFR2. nih.govresearchgate.net |
| QSAR | Relates chemical structure to biological activity. | Used to understand the interaction of isoxazolone derivatives with human serum albumin. researchgate.net |
| ADME/Tox Prediction | Assesses drug-likeness and potential toxicity. | Evaluation of isoxazolidine (B1194047) derivatives for oral bioavailability. mdpi.com |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of ligand-protein complexes. | Investigating the stability of isoxazolidine derivatives in the EGFR active site. mdpi.com |
Future Directions in the Exploration of Novel Biological Targets
The structural similarity of this compound to other bioactive fused heterocycles suggests a range of potential biological targets that warrant investigation. igi-global.comijpsr.com Based on the activities observed for related scaffolds, future research could focus on exploring its potential as an inhibitor of:
Protein Kinases: Many heterocyclic compounds are potent kinase inhibitors. Targets like VEGFR-2, Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K) are implicated in cancer and could be relevant for this compound analogues. nih.govnih.gov
Enzymes in Neurodegenerative Diseases: Isoxazole derivatives have shown activity against enzymes like monoamine oxidase, suggesting potential applications in neurological disorders. researchgate.net
Toll-Like Receptors (TLRs): Certain isoxazolo[5,4-d]pyrimidine (B13100350) derivatives have been identified as selective TLR7 agonists, indicating a potential role in modulating the immune response. acs.org
Cyclooxygenase (COX) Enzymes: The anti-inflammatory potential of isoxazole derivatives could be mediated through the inhibition of COX enzymes. researchgate.net
A systematic screening of this compound and its derivatives against a panel of such targets is a crucial next step.
| Potential Biological Target | Therapeutic Area | Rationale based on Related Compounds |
| VEGFR-2 | Cancer | Isoxazole and oxazolopyrimidine derivatives show inhibitory activity. nih.govnih.gov |
| EGFR | Cancer | Pyrazolotriazolopyrimidine and isoxazolidine derivatives target EGFR. mdpi.comderpharmachemica.com |
| PI3K | Cancer | Thiazolo[5,4-b]pyridine (B1319707) analogues are potent PI3K inhibitors. nih.gov |
| Monoamine Oxidase | Neurological Disorders | Isoxazolopyridines have been reported as monoamine oxidase inhibitors. researchgate.net |
| TLR7 | Immunology/Cancer | Isoxazolo[5,4-d]pyrimidines act as selective TLR7 agonists. acs.org |
| COX-2 | Inflammation | Pyrazoline derivatives show potent COX-2 inhibitory activity. researchgate.net |
Translational Research Prospects for this compound Derived Compounds
Translating a promising laboratory compound into a clinical candidate is a long and complex process. nih.gov For derivatives of this compound, the path forward in translational research would involve several key stages. Once a lead compound with significant in vitro activity and selectivity is identified, it must undergo rigorous preclinical evaluation.
This includes comprehensive pharmacokinetics (PK) and pharmacodynamics (PD) studies to understand how the drug is absorbed, distributed, metabolized, and excreted, and how it affects the body. Toxicology studies under Good Laboratory Practice (GLP) conditions are essential to determine the safety profile of the compound before it can be considered for human trials. nih.gov
Key translational prospects and challenges include:
Formulation Development: Developing a stable and bioavailable formulation for administration is a critical step.
Process Chemistry and Scale-Up: The synthesis must be optimized to be efficient, cost-effective, and scalable for the production of larger quantities required for extensive preclinical and clinical studies.
Biomarker Identification: Identifying biomarkers to monitor the drug's effect in preclinical models and eventually in patients can facilitate clinical development.
The journey from a novel scaffold like this compound to a therapeutic agent is challenging, but the diverse biological activities of related compounds provide a strong rationale for its continued investigation.
Q & A
Q. What are the established synthetic methodologies for Isoxazolo[5,4-c]pyridin-3-ol?
The synthesis of isoxazole-fused pyridines typically involves cyclocondensation reactions. For example, cyclization of α-cyano esters with hydroxylamine derivatives can yield isoxazolone intermediates, which are further functionalized via nucleophilic substitution or metal-catalyzed coupling . A stepwise approach, as seen in the synthesis of isothiazolo[5,4-b]pyridines, involves forming the pyridine core first, followed by annulation with an isoxazole ring. Key steps include optimizing reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or ethanol) to enhance yield .
Q. What spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on ¹H/¹³C NMR to assign aromatic protons and heterocyclic carbons, IR spectroscopy to identify hydroxyl and carbonyl groups, and high-resolution mass spectrometry (HRMS) for molecular formula validation. For resolving ambiguities in regiochemistry, 2D NMR (COSY, HSQC) is essential. X-ray crystallography, as demonstrated for isothiazolo[5,4-b]pyridines, provides definitive stereochemical evidence .
Q. How can solubility and stability challenges be addressed during experimental handling?
this compound derivatives are prone to hydrolysis under acidic/basic conditions. Storage at –20°C in inert atmospheres (argon) is recommended. For solubility, polar aprotic solvents (DMSO, DMF) are effective, while co-solvents like PEG-400 can enhance aqueous compatibility during biological assays .
Advanced Research Questions
Q. What strategies optimize regioselectivity in synthesizing this compound derivatives?
Regioselectivity is influenced by substituent electronic effects. Electron-withdrawing groups (e.g., –NO₂, –CN) on the pyridine ring direct cyclization to the [5,4-c] position. Catalytic methods, such as Pd-mediated coupling, enable selective functionalization at the 4- or 6-positions. Computational modeling (DFT) can predict favorable reaction pathways by analyzing frontier molecular orbitals .
Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?
Contradictory bioactivity data often arise from impurities or stereochemical variations. Strategies include:
Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and identify reactive sites. For example, the C-4 position in this compound is electrophilic due to electron withdrawal by the adjacent oxygen. Molecular dynamics simulations further predict solvent effects on reaction kinetics .
Q. How can structural modifications enhance the metabolic stability of this compound-based inhibitors?
- Deuterium incorporation at metabolically labile positions slows oxidative degradation.
- Fluorination of the pyridine ring reduces CYP450-mediated metabolism.
- Prodrug approaches , such as esterification of the hydroxyl group, improve bioavailability .
Methodological Considerations
Q. What protocols are recommended for analyzing tautomeric equilibria in this compound?
Tautomerism between the hydroxyl and keto forms is studied via:
- Variable-temperature NMR to observe proton shifts.
- UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. water).
- Theoretical calculations (e.g., Gibbs free energy differences) to predict dominant tautomers .
Q. How should researchers design SAR studies for this compound derivatives?
Structure-Activity Relationship (SAR) studies require systematic variation of substituents at key positions:
- Position 4 : Introduce halogens (–Cl, –F) to modulate lipophilicity.
- Position 6 : Attach amino (–NH₂) or methyl groups to assess steric effects.
- Isoxazole ring : Replace oxygen with sulfur (isothiazole analogs) to evaluate heteroatom influence on activity .
Q. What are best practices for scaling up this compound synthesis without compromising yield?
- Use flow chemistry to maintain precise temperature control during exothermic steps.
- Optimize catalyst loading (e.g., 0.5–2 mol% Pd for cross-couplings) to minimize costs.
- Implement in-line purification (e.g., scavenger resins) to reduce post-reaction workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
